molecular formula C9H10N2O4 B556588 2-Amino-3-(3-nitrophenyl)propanoic acid CAS No. 22888-56-8

2-Amino-3-(3-nitrophenyl)propanoic acid

Cat. No. B556588
CAS RN: 22888-56-8
M. Wt: 210.19 g/mol
InChI Key: YTHDRUZHNYKZGF-UHFFFAOYSA-N
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Description

2-Amino-3-(3-nitrophenyl)propanoic acid, also known as 3-Nitro-DL-Phenylalanine, is a compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 g/mol . The compound is also known by other names such as DL-3-NO2-Phe-OH, and its CAS number is 19883-74-0 .


Molecular Structure Analysis

The InChI code for 2-Amino-3-(3-nitrophenyl)propanoic acid is InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) . The Canonical SMILES structure is C1=CC(=CC(=C1)N+[O-])CC(C(=O)O)N .


Physical And Chemical Properties Analysis

2-Amino-3-(3-nitrophenyl)propanoic acid has a molecular weight of 210.19 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 210.06405680 g/mol . The Topological Polar Surface Area is 109 Ų , and it has a Heavy Atom Count of 15 .

Scientific Research Applications

  • Chemical Research

    • Summary of Application : “2-Amino-3-(3-nitrophenyl)propanoic acid” is used in chemical research . The specific applications within this field are not detailed in the sources available.
  • Biological Research

    • Summary of Application : A similar compound, “2-amino-3-(1-(3-methylbut-2-enyl)-1H-indol-3-yl)propanoic acid”, has been investigated for DNA cleaving activity . While this is not the exact compound you asked about, it suggests that “2-Amino-3-(3-nitrophenyl)propanoic acid” might also have applications in biological research.
  • Promoting Fibroblast Proliferation

    • Summary of Application : A study presents the chemical synthesis, purification, and characterization of a novel non-natural synthetic amino acid . This compound has the potential to enhance fibroblast cell growth, highlighting its potential for tissue regenerative applications .
    • Methods of Application : The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates with an average size of 391 nm, extending to the low micrometric size range .
    • Results or Outcomes : Cellular biological assays revealed its ability to enhance fibroblast cell growth . Circular dichroism (CD) spectroscopy showed the ability of the synthetic amino acid to bind serum albumins (using bovine serum albumin (BSA) as a model), and CD deconvolution provided insights into the changes in the secondary structures of BSA upon interaction with the amino acid ligand .
  • Antiviral Activity

    • Summary of Application : Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Results or Outcomes : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Anti-inflammatory Activity

    • Summary of Application : Indole derivatives have been reported to possess anti-inflammatory activity . The specific applications within this field are not detailed in the sources available.
  • Anticancer Activity

    • Summary of Application : Indole derivatives have been reported to possess anticancer activity . The specific applications within this field are not detailed in the sources available.
  • Anti-HIV Activity

    • Summary of Application : Indole derivatives have been reported to possess anti-HIV activity . The specific applications within this field are not detailed in the sources available.
  • Antioxidant Activity

    • Summary of Application : Indole derivatives have been reported to possess antioxidant activity . The specific applications within this field are not detailed in the sources available.
  • Antimicrobial Activity

    • Summary of Application : Indole derivatives have been reported to possess antimicrobial activity . The specific applications within this field are not detailed in the sources available.
  • Antitubercular Activity

    • Summary of Application : Indole derivatives have been reported to possess antitubercular activity . The specific applications within this field are not detailed in the sources available.
  • Antidiabetic Activity

    • Summary of Application : Indole derivatives have been reported to possess antidiabetic activity . The specific applications within this field are not detailed in the sources available.
  • Antimalarial Activity

    • Summary of Application : Indole derivatives have been reported to possess antimalarial activity . The specific applications within this field are not detailed in the sources available.

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

2-amino-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHDRUZHNYKZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-nitrophenyl)propanoic acid

CAS RN

19883-74-0
Record name NSC21948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GN Srivastava, AS Malwe, AK Sharma, V Shastri… - Genomics, 2020 - Elsevier
Identification of biofilm inhibitory small molecules appears promising for therapeutic intervention against biofilm-forming bacteria. However, the experimental identification of such …
Number of citations: 12 www.sciencedirect.com
JR Horsley, X Wang, J Yu, AD Abell - Electrochimica Acta, 2021 - Elsevier
An azobenzene photoswitch was incorporated into a peptide as a side chain constraint to allow interconversion between two photostationary states (PSS) comprising well-defined β-…
Number of citations: 2 www.sciencedirect.com
AD Mood - 2019 - search.proquest.com
Design, Synthesis, and Analysis of Potent Antifungal Azole Synergizer Small Molecules and Computational and Deep Learning Approaches for Chemical Reaction Prediction Design, …
Number of citations: 2 search.proquest.com
A Rajput, A Thakur, S Sharma, M Kumar
Number of citations: 0

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